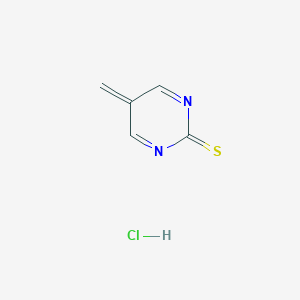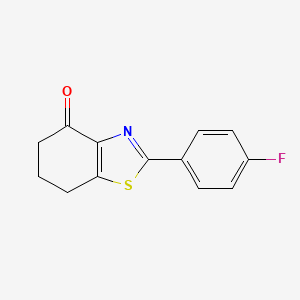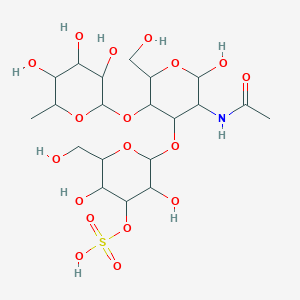
Pyrrolidine-3-carboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-carboximidamide dihydrochloride involves the reaction of pyrrolidine-3-carboxylic acid derivatives with appropriate reagents under controlled conditions. One common method includes the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method yields highly enantiomerically enriched pyrrolidine-3-carboxylic acids, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-3-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with suitable reagents to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
Pyrrolidine-3-carboximidamide dihydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
Pyrrolidine-3-carboximidamide dihydrochloride can be compared with other similar compounds, such as pyrrolidine-3-carboximidamide hydrochloride . While both compounds share a similar core structure, their unique properties and applications set them apart. For instance, this compound may exhibit different reactivity or biological activity compared to its hydrochloride counterpart.
Comparison with Similar Compounds
Properties
Molecular Formula |
C5H13Cl2N3 |
|---|---|
Molecular Weight |
186.08 g/mol |
IUPAC Name |
pyrrolidine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3.2ClH/c6-5(7)4-1-2-8-3-4;;/h4,8H,1-3H2,(H3,6,7);2*1H |
InChI Key |
OSCHXKGQRQHTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)

![2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)




![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
![3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315366.png)
![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)

![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)
